molecular formula C15H10FNO B12951449 10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one

10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one

Cat. No.: B12951449
M. Wt: 239.24 g/mol
InChI Key: OTUNAOWPJCRXAI-UHFFFAOYSA-N
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Description

10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under specific conditions. For instance, the precursor may undergo a Friedel-Crafts alkylation followed by cyclization and fluorination steps. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pressure are optimized based on the desired transformation.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific fluorine substitution, which can impart distinct chemical and biological properties compared to other carbazole derivatives.

Properties

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

IUPAC Name

10-fluoro-2,6-dihydro-1H-cyclopenta[c]carbazol-3-one

InChI

InChI=1S/C15H10FNO/c16-10-2-1-3-11-15(10)14-9-5-7-13(18)8(9)4-6-12(14)17-11/h1-4,6,17H,5,7H2

InChI Key

OTUNAOWPJCRXAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C3=C(C=C2)NC4=C3C(=CC=C4)F

Origin of Product

United States

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